![molecular formula C12H14N2S B13321358 6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an amine group, which is further connected to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridin-3-amine and 5-methylthiophene-2-carbaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield sulfoxides or sulfones.
Reduction: Reduction can produce amines or alcohols.
科学的研究の応用
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine: This compound is unique due to its specific substitution pattern on the pyridine and thiophene rings.
6-Methoxy-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine: Similar structure but with a methoxy group instead of a methyl group.
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with the amine group at a different position on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
分子式 |
C12H14N2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC名 |
6-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-3-5-11(7-13-9)14-8-12-6-4-10(2)15-12/h3-7,14H,8H2,1-2H3 |
InChIキー |
DMIWJHDCDKLUHU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)NCC2=CC=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


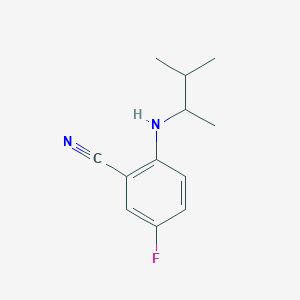
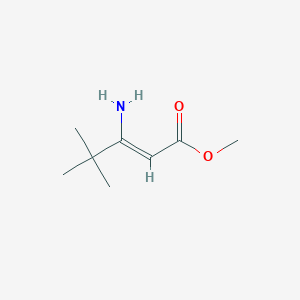
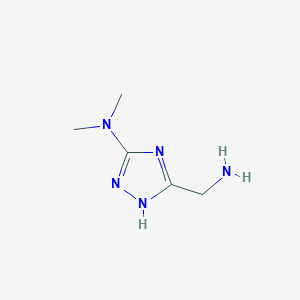
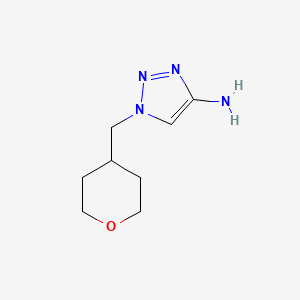
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
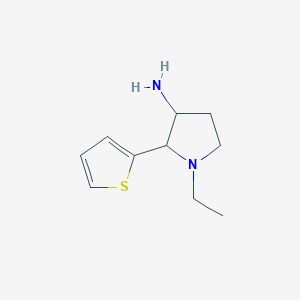
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
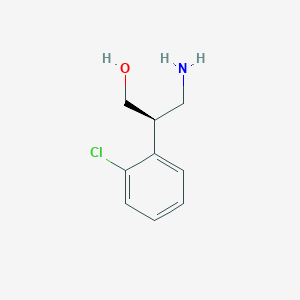

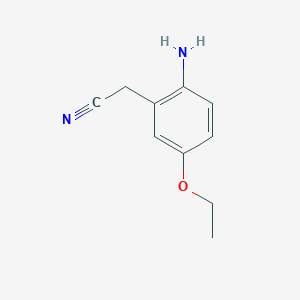
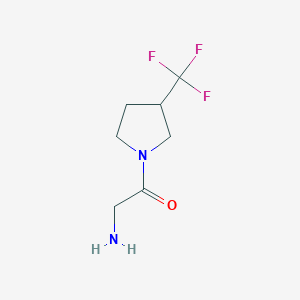
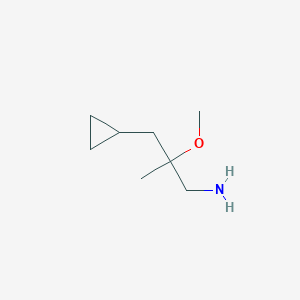
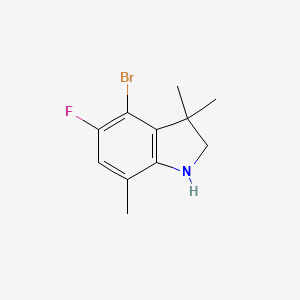
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
